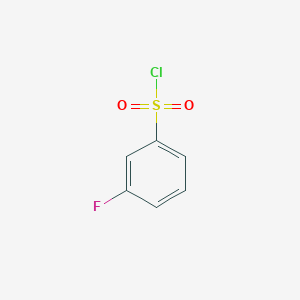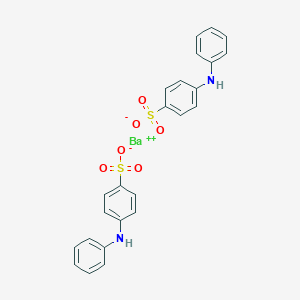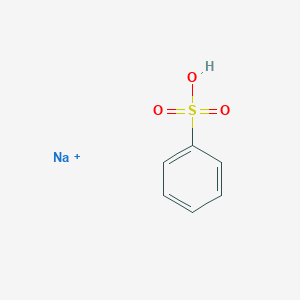
4-氰基联苯
概述
描述
4-Cyanobiphenyl, also known as 4’-cyanobiphenyl, is an organic compound with the chemical formula C₁₃H₉N. It is a member of the biphenyl family, characterized by two benzene rings connected by a single bond, with a cyano group (-CN) attached to one of the benzene rings. This compound is notable for its use in liquid crystal displays due to its nematic liquid crystal properties .
科学研究应用
4-Cyanobiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying liquid crystal behavior.
Biology: It is used in the development of biosensors and as a probe in fluorescence studies.
Medicine: It is explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is widely used in the production of liquid crystal displays (LCDs) due to its nematic liquid crystal properties
作用机制
Target of Action
4-Cyanobiphenyl, also known as 4’-cyanobiphenyl-4-yl, is primarily used in the formation of liquid crystal compounds . It interacts with the Stromelysin-1 enzyme in humans . This enzyme plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling .
Mode of Action
It is known to interact with its targets, such as stromelysin-1, and potentially influence their activity . In the context of liquid crystal technology, 4-Cyanobiphenyl molecules align in a specific orientation when subjected to an electric field, which changes the optical properties of the liquid crystal .
Biochemical Pathways
Its derivative, 1-(4-cyanobiphenyl-4’-yloxy)-6-(4-cyanobiphenyl-4’-yl)hexane (cb6ocb), has been studied for its effects on the nematic phase of liquid crystals . The compound induces a phase transition from the nematic to the twist-bend nematic phase .
Result of Action
The primary result of 4-Cyanobiphenyl’s action is the change in optical properties of liquid crystals. When an electric field is applied, the orientation of the 4-Cyanobiphenyl molecules changes, leading to a change in the way light interacts with the liquid crystal . This property is fundamental to the operation of liquid crystal displays (LCDs).
Action Environment
The action of 4-Cyanobiphenyl is influenced by environmental factors such as temperature and the presence of an electric field . For instance, the phase transition it induces in liquid crystals is temperature-dependent . Furthermore, the alignment of 4-Cyanobiphenyl molecules, and hence the optical properties of the liquid crystal, can be controlled by an electric field .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanobiphenyl typically involves the following steps:
Bromination of Biphenyl: Biphenyl is first brominated using bromine (Br₂) to introduce a bromine atom at the para position.
Formation of Biphenyl Acyl Amine: The brominated biphenyl reacts with ammonia gas to form biphenyl acyl amine.
Industrial Production Methods: Industrial production of 4-cyanobiphenyl follows similar synthetic routes but is optimized for large-scale production. The process involves:
Bromination: Biphenyl is dissolved in a solvent like chlorobenzene or dichlorobenzene, and bromine is added in the presence of a catalyst such as aluminum trichloride (AlCl₃).
Ammonolysis: The brominated biphenyl is reacted with ammonia gas to form biphenyl acyl amine.
化学反应分析
4-Cyanobiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form carboxylic acids.
Reduction: Reduction of 4-cyanobiphenyl can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to form amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Phenols.
相似化合物的比较
4-Cyanobiphenyl can be compared with other similar compounds, such as:
4-Octyl-4’-cyanobiphenyl (8CB): Similar liquid crystal properties but with a longer alkyl chain, affecting its phase transition temperatures.
4-Pentyl-4’-cyanobiphenyl (5CB): Another liquid crystal compound with a different alkyl chain length, influencing its nematic to isotropic phase transition.
4-Cyano-4’-pentylbiphenyl (5CT): Similar structure but with an additional phenyl ring, leading to different electro-optical properties
Uniqueness: 4-Cyanobiphenyl is unique due to its optimal balance of molecular size and liquid crystal properties, making it highly suitable for use in LCDs. Its relatively simple synthesis and stability further enhance its applicability in various fields .
属性
IUPAC Name |
4-phenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMBNLJJRKCCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062713 | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2920-38-9 | |
| Record name | 4-Cyanobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002920389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CYANOBIPHENYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-phenylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Cyanobiphenyl?
A1: The molecular formula of 4-Cyanobiphenyl is C13H9N, and its molecular weight is 179.22 g/mol.
Q2: What are the key structural features of 4-Cyanobiphenyl and how do they contribute to its liquid crystal behavior?
A2: 4-Cyanobiphenyl is composed of two phenyl rings connected by a single bond, with a cyano group (-CN) attached to one of the rings. This rigid, rod-like structure, coupled with the strong dipole moment of the cyano group, promotes the formation of ordered phases characteristic of liquid crystals.
Q3: What kind of spectroscopic data is available for characterizing 4-Cyanobiphenyl?
A3: 4-Cyanobiphenyl can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information about the structure and dynamics of 4CB molecules, particularly regarding the orientation and motion of the cyano group and the aromatic rings. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups and analyze molecular vibrations within 4CB, offering insights into molecular structure and interactions. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: This method helps determine the electronic transitions within the 4CB molecule, revealing information about its electronic structure and interactions with light. [, ]
- Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing additional information about molecular vibrations, which is useful for studying molecular structure and intermolecular interactions. [, ]
Q4: What types of liquid crystal phases does 4-Cyanobiphenyl exhibit?
A4: While 4-Cyanobiphenyl itself does not exhibit liquid crystal phases, its derivatives with longer alkyl or alkoxy chains, such as 4′-n-pentyl-4-cyanobiphenyl (5CB) and 4′-n-octyl-4-cyanobiphenyl (8CB), are well-known for their nematic and smectic A phases. [, , , ]
Q5: What is the significance of the nematic-smectic A (NA) phase transition in 4'-n-octyl-4-cyanobiphenyl (8CB)?
A6: The NA transition in 8CB has been a subject of significant debate regarding its order. While calorimetric studies suggested a second-order transition, front-velocity measurements and intensity fluctuation microscopy experiments have confirmed it to be a weak first-order transition. []
Q6: What factors influence the stability of the nematic phase in 4-Cyanobiphenyl-based dimers?
A6: The stability of the nematic phase in 4-Cyanobiphenyl-based dimers is influenced by several factors:
- Spacer length and parity: Odd-even effects are commonly observed in dimeric liquid crystals, with even-membered spacers generally promoting higher nematic-isotropic transition temperatures (TNI) compared to odd-membered spacers. This is attributed to differences in the average molecular shape and packing efficiency. [, ]
- Terminal group: The nature of the terminal group attached to the 4-Cyanobiphenyl unit can impact nematic phase stability through steric and electronic effects. For example, the presence of a bulky bromine atom in ω-bromo-1-(4-cyanobiphenyl-4’-yl) alkanes (CBnBr) disrupts the packing efficiency and can destabilize the nematic phase. []
- Lateral substitutions: Introducing lateral substituents on the 4-Cyanobiphenyl core can alter the molecular shape, dipole moment, and intermolecular interactions, thereby influencing the nematic phase stability. [, ]
Q7: What is the twist-bend nematic (NTB) phase, and how is it related to 4-Cyanobiphenyl-based liquid crystals?
A8: The NTB phase is a unique chiral nematic phase characterized by a heliconical structure with a short pitch length (nanometer scale). Certain 4-Cyanobiphenyl-based dimers, particularly those with odd-membered spacers and bent molecular shapes, have been found to exhibit the NTB phase. [, , , , , ]
Q8: How does confinement affect the phase behavior of 4-Cyanobiphenyl-based liquid crystals?
A9: Confinement, such as that experienced in nanopores, can significantly alter the phase behavior of 4-Cyanobiphenyl-based liquid crystals. Studies on the odd-symmetric dimer alpha,omega-bis[(4-cyanobiphenyl)-4'-yloxy]undecane (BCB.O11) confined in cylindrical nanopores showed a downward shift in the nematic-isotropic transition temperature and broadened specific-heat peaks compared to the bulk material. []
Q9: What are the primary applications of 4-Cyanobiphenyl and its derivatives?
A9: 4-Cyanobiphenyl derivatives are widely used in LCDs due to their liquid crystal properties, particularly their ability to manipulate light polarization under an electric field. They are also being explored for other applications, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

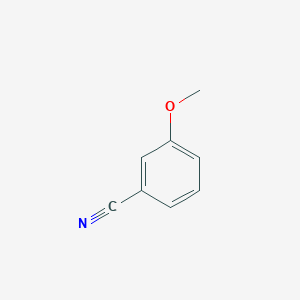

![2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B145859.png)
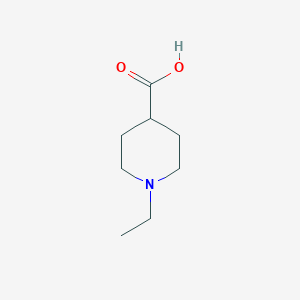

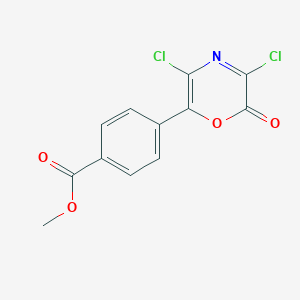
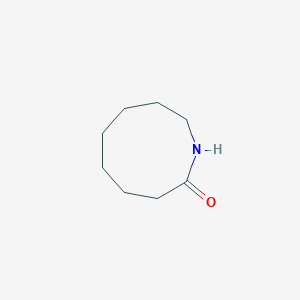

![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)
